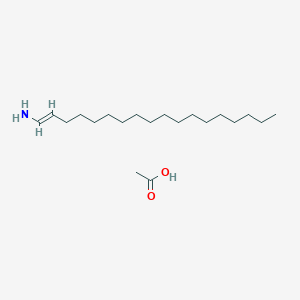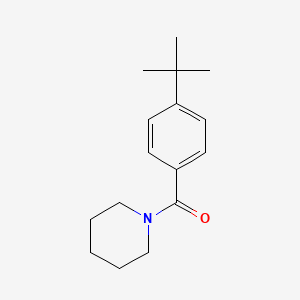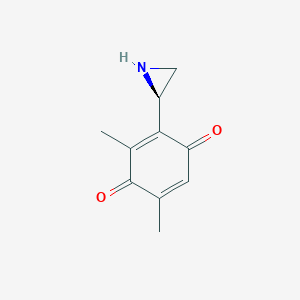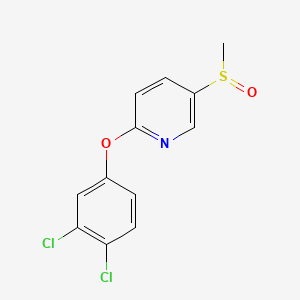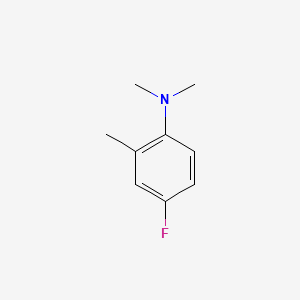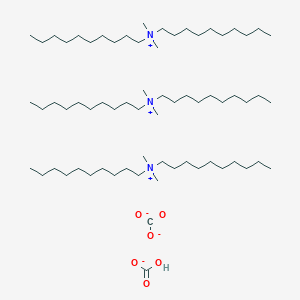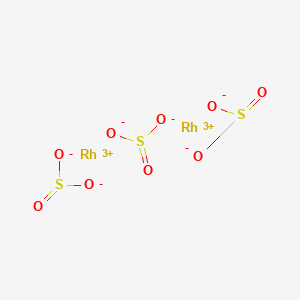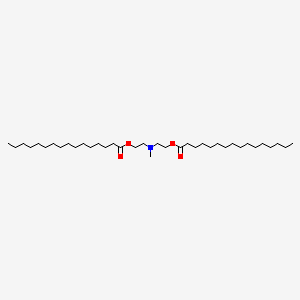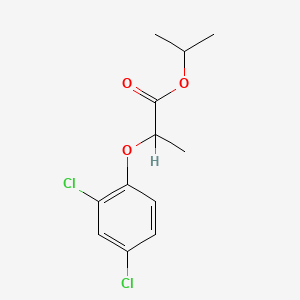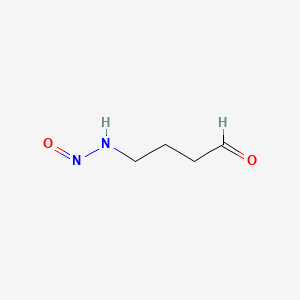
Butanal, 4-(nitrosoamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 4-(nitrosoamino)-: is an organic compound with the molecular formula C4H8N2O2 It is a nitroso derivative of butanal, characterized by the presence of a nitrosoamino group attached to the fourth carbon of the butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanal, 4-(nitrosoamino)- typically involves the nitrosation of butanal. One common method is the reaction of butanal with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
CH3(CH2)2CHO + HNO2 → CH3(CH2)2CH(NO)NH2 + H2O
This reaction requires careful control of temperature and pH to ensure the formation of the desired nitroso compound.
Industrial Production Methods: Industrial production of Butanal, 4-(nitrosoamino)- may involve continuous flow reactors where butanal and nitrous acid are mixed under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butanal, 4-(nitrosoamino)- can undergo oxidation to form corresponding nitroso acids.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nitroso compounds.
Scientific Research Applications
Chemistry: Butanal, 4-(nitrosoamino)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, Butanal, 4-(nitrosoamino)- is studied for its potential effects on cellular processes. It can be used to investigate the role of nitroso compounds in biological systems.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs that target specific molecular pathways.
Industry: In the industrial sector, Butanal, 4-(nitrosoamino)- is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Butanal, 4-(nitrosoamino)- involves its interaction with nucleophiles due to the presence of the nitroso group. This group is highly reactive and can form covalent bonds with various biological molecules, affecting their function. The molecular targets include proteins, nucleic acids, and other cellular components. The pathways involved in its action are related to nitrosation reactions, which can lead to modifications of biomolecules.
Comparison with Similar Compounds
Butanal: The parent compound, butanal, lacks the nitroso group and is less reactive.
Butyraldehyde: Another aldehyde similar to butanal but with different reactivity due to the absence of the nitroso group.
Nitrosobutane: A compound with a nitroso group but different structural arrangement.
Uniqueness: Butanal, 4-(nitrosoamino)- is unique due to the presence of both an aldehyde and a nitroso group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
65734-40-9 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
N-(4-oxobutyl)nitrous amide |
InChI |
InChI=1S/C4H8N2O2/c7-4-2-1-3-5-6-8/h4H,1-3H2,(H,5,8) |
InChI Key |
QUKAWYWEWYVPMI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)CNN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


